molecular formula C7H7N B13592260 1H-Pyrrole, 3-(2-propyn-1-yl)-

1H-Pyrrole, 3-(2-propyn-1-yl)-

Cat. No.: B13592260
M. Wt: 105.14 g/mol
InChI Key: DZIFSWXMYDLOEH-UHFFFAOYSA-N
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Description

3-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the alkylation of pyrrole with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of 3-(prop-2-yn-1-yl)-1H-pyrrole may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the use of automated systems can help in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole-2-carboxylic acids, reduced pyrrole derivatives, and various substituted pyrroles depending on the specific reagents and conditions used .

Scientific Research Applications

3-(prop-2-yn-1-yl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-yn-1-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

3-prop-2-ynyl-1H-pyrrole

InChI

InChI=1S/C7H7N/c1-2-3-7-4-5-8-6-7/h1,4-6,8H,3H2

InChI Key

DZIFSWXMYDLOEH-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CNC=C1

Origin of Product

United States

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